Dibenzothiophene-4-boronic acid
Overview
Description
Dibenzothiophene-4-boronic acid: is an organoboron compound with the molecular formula C12H9BO2S. It is a derivative of dibenzothiophene, where a boronic acid group is attached to the fourth position of the dibenzothiophene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Scientific Research Applications
Chemistry: Dibenzothiophene-4-boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for constructing complex organic molecules with high precision .
Biology and Medicine: In biological research, this compound derivatives are used as building blocks for designing molecules with potential therapeutic applications. These compounds can be modified to interact with specific biological targets, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of organic semiconductors and materials for electronic devices. Its ability to form stable carbon-carbon bonds makes it an essential component in the production of advanced materials .
Mechanism of Action
Target of Action
Dibenzothiophene-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the this compound) from boron to palladium . The reaction conditions are mild and functional group tolerant, making this compound a stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound is used, is a key step in many synthetic pathways. It allows for the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this reaction can lead to the synthesis of a wide variety of complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Safety and Hazards
Dibenzothiophene-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Dibenzothiophene oxides, which can be synthesized from Dibenzothiophene-4-boronic acid, are attracting attention in the field of chemical biology. Several researchers have developed reactions using dibenzothiophene oxide . This opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences that were traditionally difficult to synthesize using conventional methods .
Biochemical Analysis
Biochemical Properties
Dibenzothiophene-4-boronic acid plays a role in biochemical reactions, particularly in the Suzuki reaction The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds
Cellular Effects
Related compounds such as dibenzothiophene S-oxides have been shown to release atomic oxygen when exposed to UV light, which can cause DNA cleavage and oxidation of certain enzymes
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 327-330 °C , indicating its stability under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzothiophene-4-boronic acid can be synthesized from dibenzothiophene through a series of reactions. One common method involves the bromination of dibenzothiophene to form 4-bromodibenzothiophene, which is then reacted with bis(dimethylamino)borane in the presence of water to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dibenzothiophene-4-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various organic halides to form new carbon-carbon bonds. This reaction is catalyzed by palladium and typically occurs under mild conditions .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound of dibenzothiophene-4-boronic acid, consisting of two benzene rings fused to a thiophene ring.
Benzothiophene: A simpler analog with one benzene ring fused to a thiophene ring.
Dibenzofuran: Similar in structure but with an oxygen atom replacing the sulfur atom in dibenzothiophene.
Uniqueness: this compound is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura cross-coupling reactions. This functional group makes it a versatile building block in organic synthesis, enabling the formation of complex molecules with high precision .
Properties
IUPAC Name |
dibenzothiophen-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXNHPQCCUVWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370220 | |
Record name | Dibenzothiophene-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-20-7 | |
Record name | Dibenzothiophene-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dibenzothiophene-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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